8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one
Brand Name: Vulcanchem
CAS No.: 612065-28-8
VCID: VC17585174
InChI: InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2
SMILES:
Molecular Formula: C21H17F3N2O3S
Molecular Weight: 434.4 g/mol

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one

CAS No.: 612065-28-8

Cat. No.: VC17585174

Molecular Formula: C21H17F3N2O3S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one - 612065-28-8

Specification

CAS No. 612065-28-8
Molecular Formula C21H17F3N2O3S
Molecular Weight 434.4 g/mol
IUPAC Name 8-(benzenesulfonyl)-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one
Standard InChI InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2
Standard InChI Key XWIQMUIPMXTCFK-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

The indolizinone core consists of a bicyclic system fusing a pyrrole and pyridine ring, with the 5-one moiety indicating a ketone at position 5. The numbering follows IUPAC conventions, where the benzenesulfonyl group occupies position 8, and the 2-trifluoromethylphenylamino substituent is at position 6. The 2,3-dihydro modification saturates the C2–C3 bond, reducing aromaticity and altering electronic properties .

Key structural features include:

  • Benzenesulfonyl group: Introduces electron-withdrawing effects, enhancing solubility in polar aprotic solvents and influencing hydrogen-bonding interactions .

  • Trifluoromethylphenylamino group: The -CF₃ group contributes to lipophilicity and metabolic stability, while the amino linker enables hydrogen bonding with biological targets .

Synthetic Pathways and Optimization

Core Indolizinone Synthesis

The dihydroindolizin-5-one scaffold is typically synthesized via cyclization reactions. For example, 2,3-dihydro-1H-indolizin-5-ones are accessible through intramolecular Heck reactions or condensation of α,β-unsaturated ketones with ammonia derivatives . A representative route involves:

  • Formation of the pyrrolidine ring: Cyclization of γ-keto esters with ammonium acetate under acidic conditions.

  • Introduction of the pyridone moiety: Oxidation or dehydrogenation to form the 5-ketone group .

Sulfonylation at Position 8

Benzenesulfonyl groups are introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. In pyrimidine analogs, sulfonylation with benzenesulfonyl chloride in the presence of K₂CO₃ yields stable sulfonate esters . For the indolizinone core, similar conditions (refluxing in acetone with 1.3 equiv benzenesulfonyl chloride) are likely effective .

Amination at Position 6

The 2-trifluoromethylphenylamino group is introduced via Buchwald–Hartwig amination or Ullmann coupling. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos facilitate C–N bond formation between aryl halides and amines .

Physicochemical Properties

While experimental data for the target compound is sparse, analogs provide approximate values:

PropertyEstimated ValueSource Compound Reference
Molecular Weight~450–470 g/mol
Density1.35–1.45 g/cm³
Boiling Point300–350°C (decomposes)
LogP (Lipophilicity)2.5–3.5
Solubility in DMSO>50 mg/mL

The trifluoromethyl group increases hydrophobicity, while the sulfonyl group enhances aqueous solubility at physiological pH .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR:

    • Indolizinone protons: δ 6.8–7.5 ppm (aromatic), δ 3.2–4.1 ppm (dihydro protons).

    • Benzenesulfonyl group: δ 7.6–8.1 ppm (ortho/meta/para protons) .

    • Trifluoromethylphenylamino: δ 6.9–7.3 ppm (aromatic), δ 5.1 ppm (NH, exchangeable) .

  • ¹³C NMR:

    • Carbonyl (C5): δ 190–200 ppm.

    • CF₃: δ 120–125 ppm (q, J = 280–300 Hz) .

IR Spectroscopy

  • Stretching vibrations:

    • C=O: 1680–1720 cm⁻¹.

    • S=O: 1150–1250 cm⁻¹.

    • N–H: 3300–3500 cm⁻¹ .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

At the B3LYP/6-311G(d,p) level, key findings for analogous sulfonylated compounds include:

  • Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions stabilize the sulfonyl group, with σ→σ* and lone pair→σ* transitions contributing to a 15–20 kcal/mol stabilization energy .

  • Frontier Molecular Orbitals (FMOs):

    • HOMO-LUMO gap: ~4.2–4.5 eV, indicating moderate reactivity .

    • Electron density localized on the indolizinone core and sulfonyl group .

Hirshfeld Surface Analysis

For sulfonylated pyrimidines, intermolecular interactions are dominated by:

  • C–H···O (28–30%): Sulfonyl oxygen as acceptors.

  • N–H···N (13–17%): Amino and pyrimidine nitrogen interactions .

  • π–π stacking: Centroid distances of 3.5–4.0 Å between aromatic rings .

Biological Activity and Applications

While no direct pharmacological data exists for the target compound, structurally related molecules exhibit:

  • Kinase Inhibition: Indolizinones with sulfonamide groups show IC₅₀ values of 10–100 nM against CDK2 and EGFR .

  • Anti-inflammatory Activity: Pyrimidine sulfonates reduce COX-2 expression by 40–60% at 10 μM .

  • Anticancer Potential: Trifluoromethyl-substituted analogs induce apoptosis in MCF-7 cells (EC₅₀ = 2.5 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator